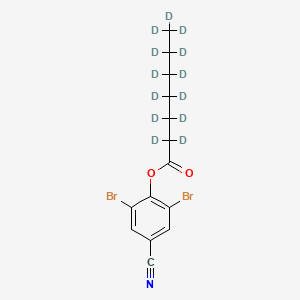
2,6-Dibromo-4-cyanophenyl heptanoate-D13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is a deuterated analog of 2,6-Dibromo-4-cyanophenyl heptanoate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling (D13) provides a means to trace and study the compound’s behavior and interactions in different environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 typically involves the esterification of 2,6-Dibromo-4-cyanophenol with heptanoic acid-D13. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-cyanophenyl heptanoate-D13 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DCM), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives from the reduction of the nitrile group.
Oxidation: Carboxylic acids from the oxidation of the ester group.
科学的研究の応用
2,6-Dibromo-4-cyanophenyl heptanoate-D13 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the development of pesticides and herbicides, leveraging its brominated structure for enhanced efficacy.
作用機序
The mechanism of action of 2,6-Dibromo-4-cyanophenyl heptanoate-D13 involves its interaction with specific molecular targets and pathways. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-cyanophenyl octanoate
- 2,6-Dibromo-4-cyanophenyl butanoate
- 2,6-Dibromo-4-cyanophenyl pentanoate
Uniqueness
2,6-Dibromo-4-cyanophenyl heptanoate-D13 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its behavior in various environments. The isotopic enrichment allows for more precise and detailed analysis compared to its non-deuterated counterparts.
特性
分子式 |
C14H15Br2NO2 |
|---|---|
分子量 |
402.16 g/mol |
IUPAC名 |
(2,6-dibromo-4-cyanophenyl) 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChIキー |
BHZWBQPHPLFZSV-UTBWLCBWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1=C(C=C(C=C1Br)C#N)Br |
正規SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
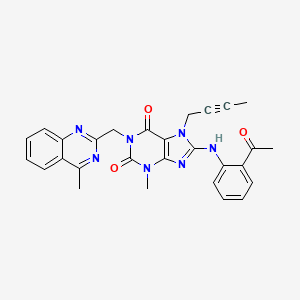
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
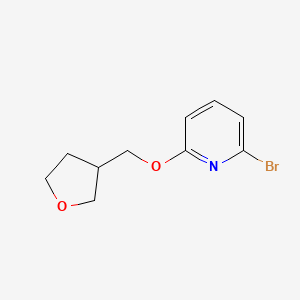
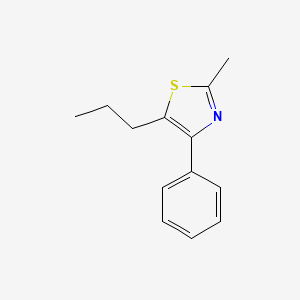
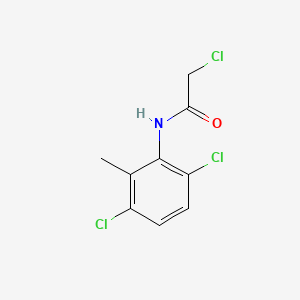
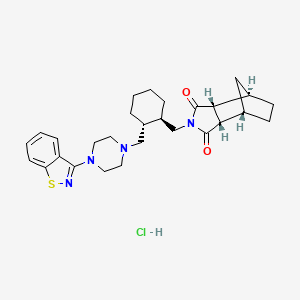
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
